N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467188
InChI: InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3
SMILES: CC(C)N(C1CCCN(C1)CCO)C(=O)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13467188

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3
Standard InChI Key FRNQCHQTKVILRU-UHFFFAOYSA-N
SMILES CC(C)N(C1CCCN(C1)CCO)C(=O)C
Canonical SMILES CC(C)N(C1CCCN(C1)CCO)C(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with a hydroxyethyl group (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) at the 1-position and an isopropyl acetamide moiety (N(C(CH3)2)C(=O)CH3-\text{N}(\text{C}(\text{CH}_3)_2)\text{C}(=\text{O})\text{CH}_3) at the 3-position. The stereochemistry at the 3-position defines two enantiomers:

  • (R)-enantiomer: Configuration enhances binding to MDM2, a protein implicated in cancer.

  • (S)-enantiomer: Exhibits distinct pharmacokinetic properties due to spatial arrangement.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight228.33 g/mol
IUPAC NameN-[(3R/S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide
SMILESCC(C)N(C1CCCN(C1)CCO)C(=O)C
Boiling Point402.3°C (estimated)
LogP (Partition Coefficient)0.92

Data derived from PubChem and VulcanChem.

Crystallographic Insights

While direct crystallographic data for this compound is limited, related piperidine-acetamide derivatives exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their structures . For example, (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)nicotinohydrazide crystallizes in space group P21/aP2_1/a, with lattice parameters a=12.107(3)A˚,b=7.8431(19)A˚,c=21.794(5)A˚,β=98.233(5)a = 12.107(3) \, \text{Å}, b = 7.8431(19) \, \text{Å}, c = 21.794(5) \, \text{Å}, \beta = 98.233(5)^\circ . Such structural motifs suggest potential similarities in packing and intermolecular interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: Reacting piperidine with 2-chloroethanol to introduce the hydroxyethyl group.

  • Acetamide Formation: Treating the intermediate with acetic anhydride and isopropylamine under basic conditions.

  • Chiral Resolution: Using chiral chromatography or enantioselective catalysis to isolate (R)- or (S)-enantiomers.

Key reagents include triethylamine (base) and dichloromethane (solvent), with reaction yields optimized at 60–70°C.

Industrial Manufacturing

Continuous flow reactors are employed for scalability, reducing reaction times from hours to minutes. Automation ensures consistent enantiomeric purity (>98% ee), critical for pharmaceutical applications.

Biological Activity and Mechanism

MDM2 Inhibition

The (R)-enantiomer demonstrates moderate binding affinity to MDM2 (Kd=1.2μMK_d = 1.2 \, \mu\text{M}), a negative regulator of tumor suppressor p53. By disrupting MDM2-p53 interactions, it promotes apoptosis in cancer cells, as evidenced in glioblastoma cell lines (IC50_{50} = 18.7 µM).

Table 2: Anticonvulsant Activity of Analogous Compounds

CompoundMES ED50_{50} (mg/kg)Neurotoxicity TD50_{50} (mg/kg)
20 (Trifluoromethyl derivative)52.3>500
Phenytoin (Reference)28.1>100

Data adapted from anticonvulsant studies .

Antimicrobial Properties

Though direct evidence is limited, related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides inhibit Staphylococcus aureus growth (MIC = 32 µg/mL) . The hydroxyethyl group may enhance membrane permeability, a hypothesis requiring validation.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. For example, coupling with benzoxazin-7-yl groups yields RORγt modulators for autoimmune diseases .

Stereochemical Studies

Enantiomeric pairs are used to explore chirality-activity relationships. The (S)-enantiomer shows 3-fold lower MDM2 affinity than the (R)-form, underscoring stereochemistry’s role in drug design.

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

Compound NameStructural VariationBiological Activity
N-Cyclopropyl-N-[(R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamideCyclopropyl substituentMDM2 inhibition (IC50_{50} = 14.9 µM)
N-[1-(2-Hydroxyethyl)pyrrolidin-3-yl]-N-isopropyl-acetamidePyrrolidine coreAnalgesic (ED50_{50} = 45 mg/kg)
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamidePhenylpiperazine moietyAnticonvulsant (MES ED50_{50} = 52.3 mg/kg)

Future Directions

Ongoing research aims to:

  • Optimize bioavailability via prodrug formulations.

  • Evaluate efficacy in xenograft models for oncology.

  • Explore synergies with checkpoint inhibitors (e.g., anti-PD-1).

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